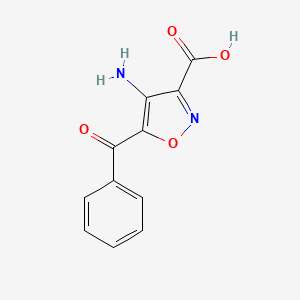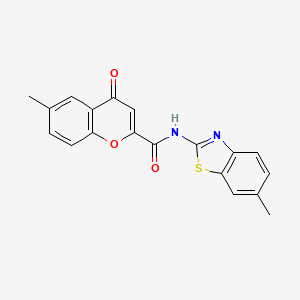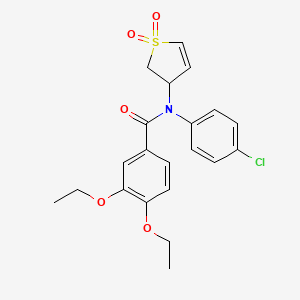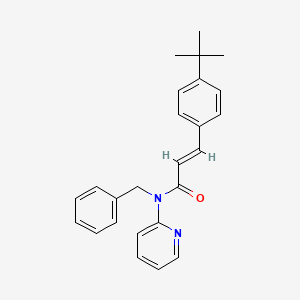![molecular formula C25H29N3O2 B14993858 N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B14993858.png)
N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4It is primarily used for the control of a wide spectrum of sucking insects, such as aphids, mites, and whiteflies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Spirotetramat can be synthesized through multiple synthetic routes. One common method involves the use of 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride as starting materials. The synthesis involves several steps including N-acylation, cyano hydrolysis, esterification, intramolecular cyclization, and final O-acylation with ethyl chloroformate .
Another method involves the use of cis-1-amino-4-methoxycyclohexane-1-carboxylic acid as a starting material. This method avoids the need for isomer separation and involves esterification, acylation, cyclization, and nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of spirotetramat involves optimizing the synthetic routes to achieve high yields and cost-effectiveness. The process includes catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material. The overall yield of spirotetramat can be improved by optimizing reaction conditions and reducing synthetic costs .
Analyse Des Réactions Chimiques
Types of Reactions
Spirotetramat undergoes various chemical reactions, including:
Oxidation: Conversion of spirotetramat to its enol form.
Reduction: Catalytic hydrogenation of intermediates during synthesis.
Substitution: Nucleophilic substitution reactions during the synthesis process.
Common Reagents and Conditions
Common reagents used in the synthesis of spirotetramat include ethyl chloroformate, 2,5-dimethylphenylacetyl chloride, and 4-methoxycyclohexan-1-one. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure high yields and cost-effectiveness .
Major Products Formed
The major product formed from these reactions is spirotetramat itself, which is a second-generation insecticide with high efficacy and safety for crops .
Applications De Recherche Scientifique
Spirotetramat has a wide range of scientific research applications, including:
Mécanisme D'action
Spirotetramat acts as an acetyl-CoA carboxylase inhibitor, interrupting lipid biosynthesis in insects. It is a systemic insecticide that penetrates plant leaves when sprayed on and is transported both upwards and downwards through vascular bundles. In plants, it is hydrolyzed to the enol form, which is more stable due to conjugation with the amide group and the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiromesifen: Another keto-enol insecticide with similar properties and applications.
Spirodiclofen: A related compound used for controlling mites and other pests.
Uniqueness
Spirotetramat is unique due to its two-way internal absorption and transport properties, enabling it to be transported to any part of the plant. This characteristic allows it to effectively prevent egg hatching and larval development of pests on roots and leaves, providing long-lasting efficacy .
Propriétés
Formule moléculaire |
C25H29N3O2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2-(8-methyl-3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide |
InChI |
InChI=1S/C25H29N3O2/c1-17-11-13-25(14-12-17)27-23(20-7-5-4-6-8-20)24(30)28(25)16-22(29)26-21-10-9-18(2)19(3)15-21/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,29) |
Clé InChI |
BGKYQIXYNSFLSR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)N=C(C(=O)N2CC(=O)NC3=CC(=C(C=C3)C)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B14993801.png)


![Methyl {2-[(2-fluorobenzyl)amino]-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B14993825.png)
![5-chloro-2-(ethylsulfonyl)-N-{2-[(3-methylphenyl)carbamoyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B14993828.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B14993836.png)
![4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B14993840.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14993845.png)
![2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B14993846.png)
![Methyl 7-acetyl-8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B14993854.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B14993860.png)
